molecular formula C10H11ClOS B14068582 1-(2-Chloro-6-(methylthio)phenyl)propan-2-one

1-(2-Chloro-6-(methylthio)phenyl)propan-2-one

Cat. No.: B14068582
M. Wt: 214.71 g/mol
InChI Key: JGOKWYRHEVNAQX-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol . This compound is characterized by the presence of a chloro group, a methylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(2-Chloro-6-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(methylthio)benzaldehyde with acetone in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Chloro-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylthio groups can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-(2-Chloro-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(2-chloro-6-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)6-8-9(11)4-3-5-10(8)13-2/h3-5H,6H2,1-2H3

InChI Key

JGOKWYRHEVNAQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)SC

Origin of Product

United States

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